molecular formula C12H15NO3 B13344466 Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Cat. No.: B13344466
M. Wt: 221.25 g/mol
InChI Key: CLMVOBREWTYAIQ-QMMMGPOBSA-N
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Description

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a catalyst. This reaction is carried out in 1,4-dioxane at elevated temperatures (around 100°C) to yield the desired oxazepine derivative . Another approach involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with various amines and nucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce new functional groups, leading to a variety of substituted oxazepine derivatives .

Scientific Research Applications

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, some oxazepine derivatives act as dopamine antagonists and serotonin blockers, influencing neurotransmitter pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (3S)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8-7-16-11-5-9(12(14)15-2)3-4-10(11)6-13-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1

InChI Key

CLMVOBREWTYAIQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1COC2=C(CN1)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1COC2=C(CN1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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